![molecular formula C22H17N3OS B2704367 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine CAS No. 721906-89-4](/img/structure/B2704367.png)
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine, also known as BMT-047, is a benzothiazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, which have been explored in scientific research studies.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
One research avenue explores the synthesis of benzimidazole derivatives, including structures related to 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine, and their in vitro effects on lipid peroxidation levels in rat liver microsomes. These studies demonstrate significant antioxidant properties, suggesting potential applications in protecting against oxidative stress-related damage (C. Kuş et al., 2004).
Antimicrobial Activity
Benzimidazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown varying degrees of efficacy against bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (Salahuddin et al., 2017).
Anticancer Activity
Studies have also delved into the anticancer properties of benzothiazine and benzimidazole moieties. Compounds containing these structures have been screened for antitumor activity, with some showing promising results against various cancer cell lines. This highlights their potential as scaffolds for anticancer drug development (D. Havrylyuk et al., 2010).
Anticonvulsant Agents
Another area of research has focused on the synthesis of benzothiazole derivatives for their potential anticonvulsant properties. These compounds have been tested for their efficacy in controlling seizures, offering a pathway to developing new therapeutic agents for epilepsy (M. M. Gineinah, 2001).
Anti-inflammatory and Anti-bacterial Agents
Further studies have investigated the synthesis of novel benzimidazole-2yl derivatives bearing sulfonate moieties for their anti-inflammatory and antibacterial activities. These compounds exhibit significant inhibitory effects against various microbial strains and show potential as anti-inflammatory agents, underscoring their versatility in medicinal chemistry applications (B. V. Kendre et al., 2015).
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-26-15-12-10-14(11-13-15)20-21(27-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUOUFYIAYDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.